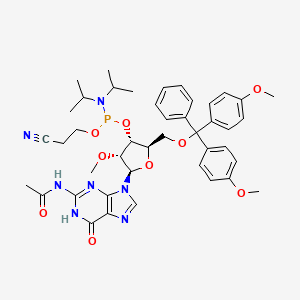
N-Acetyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a specialized chemical reagent primarily used in molecular biotechnology and synthetic biology. This compound is particularly significant in the automated synthesis of modified oligonucleotides, which are short DNA or RNA molecules that have a wide range of applications in research and therapeutic contexts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves multiple steps. The process typically begins with the protection of the guanosine molecule’s hydroxyl groups using dimethoxytrityl (DMT) groups. This is followed by the methylation of the 2’-hydroxyl group and the acetylation of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment. The reaction conditions are carefully controlled to ensure consistency and reproducibility. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.
化学反応の分析
Types of Reactions
N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester group can be oxidized to a phosphate triester using oxidizing agents like iodine.
Substitution: The DMT group can be removed under acidic conditions to expose the hydroxyl group for further reactions.
Coupling: The phosphoramidite group reacts with nucleophiles to form phosphite triesters, which are then oxidized to phosphodiesters.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water and pyridine.
Substitution: Trichloroacetic acid in dichloromethane.
Coupling: Tetrazole as an activator in acetonitrile.
Major Products
The major products formed from these reactions include modified oligonucleotides with specific sequences and functionalities, which are essential for various research and therapeutic applications.
科学的研究の応用
N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is widely used in scientific research, particularly in the following areas:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid chemistry.
Biology: Essential for the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing studies.
Medicine: Plays a crucial role in the development of nucleic acid-based therapeutics, including those targeting genetic disorders and cancers.
Industry: Utilized in the production of diagnostic probes and primers for polymerase chain reaction (PCR) and other nucleic acid amplification techniques
作用機序
The primary mechanism of action of N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves its incorporation into oligonucleotides during automated synthesis. The compound’s phosphoramidite group reacts with the 5’-hydroxyl group of a growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a stable phosphodiester bond, extending the oligonucleotide chain by one nucleotide. The DMT group serves as a protecting group, preventing unwanted reactions at the 5’-hydroxyl group until it is removed under acidic conditions.
類似化合物との比較
Similar Compounds
- N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylcytidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
- N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-deoxy-2’-fluorocytidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Uniqueness
N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is unique due to its specific modifications, which enhance the stability and binding affinity of the resulting oligonucleotides. The 2’-O-methyl modification provides resistance to nuclease degradation, while the N-acetyl and DMT groups offer selective protection during synthesis. These features make it particularly valuable for applications requiring high stability and specificity.
特性
分子式 |
C43H52N7O9P |
|---|---|
分子量 |
841.9 g/mol |
IUPAC名 |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide |
InChI |
InChI=1S/C43H52N7O9P/c1-27(2)50(28(3)4)60(57-24-12-23-44)59-37-35(58-41(38(37)55-8)49-26-45-36-39(49)47-42(46-29(5)51)48-40(36)52)25-56-43(30-13-10-9-11-14-30,31-15-19-33(53-6)20-16-31)32-17-21-34(54-7)22-18-32/h9-11,13-22,26-28,35,37-38,41H,12,24-25H2,1-8H3,(H2,46,47,48,51,52)/t35-,37-,38-,41-,60?/m1/s1 |
InChIキー |
FBABQKPBRXEHBT-USUFPPIWSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


propanedinitrile](/img/structure/B12610496.png)
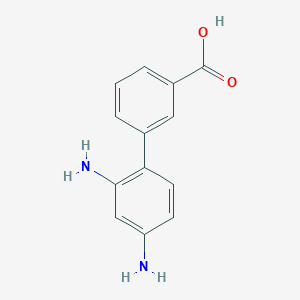
![4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde](/img/structure/B12610500.png)
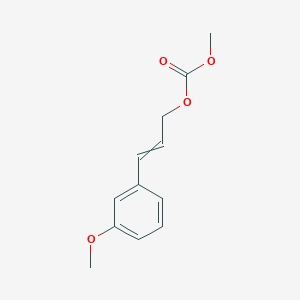
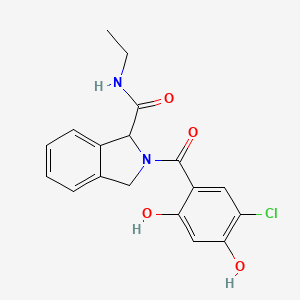


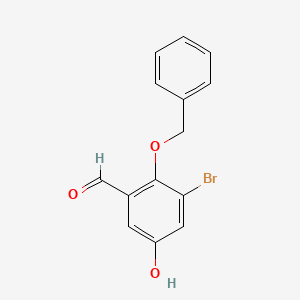


![4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene](/img/structure/B12610528.png)
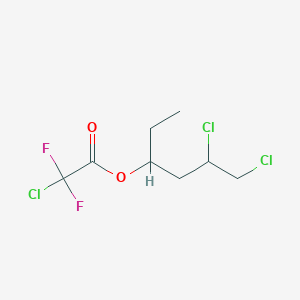
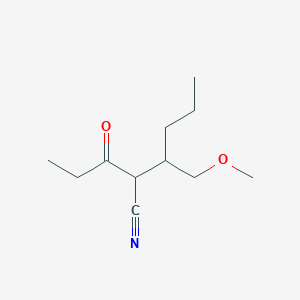
![acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol](/img/structure/B12610565.png)
